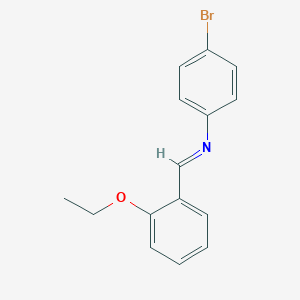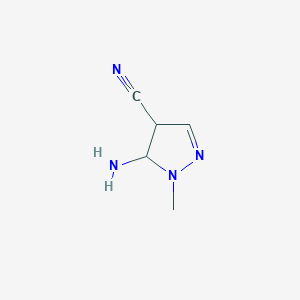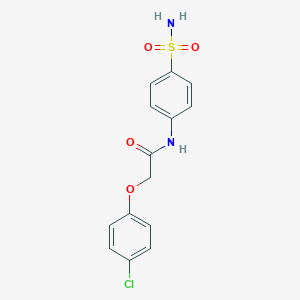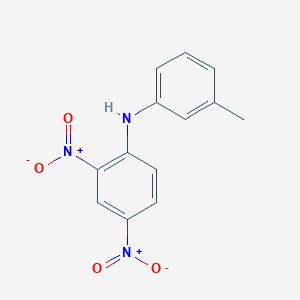![molecular formula C12H14N2O2S B185694 3-[(1-乙基-1H-苯并咪唑-2-基)硫代]丙酸 CAS No. 51099-68-4](/img/structure/B185694.png)
3-[(1-乙基-1H-苯并咪唑-2-基)硫代]丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid is an organic compound with the molecular formula C12H14N2O2S It features a benzimidazole ring substituted with an ethyl group and a propanoic acid moiety connected via a sulfanyl (thioether) linkage
科学研究应用
3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, typically using ethyl halides in the presence of a base.
Formation of the Thioether Linkage: The sulfanyl linkage is formed by reacting the benzimidazole derivative with a thiol or disulfide compound.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of 3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the carboxylic acid group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives and alcohols.
Substitution: Various substituted benzimidazole derivatives.
作用机制
The mechanism of action of 3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The sulfanyl linkage and propanoic acid moiety may also contribute to the compound’s overall bioactivity by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid: Lacks the ethyl group, which may affect its bioactivity and chemical properties.
2-(2-Benzimidazolylthio)acetic acid: Features a different alkyl chain length, which can influence its reactivity and applications.
4-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid: Has a longer alkyl chain, potentially altering its solubility and interaction with biological targets.
Uniqueness
3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid is unique due to the presence of the ethyl group on the benzimidazole ring, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
属性
IUPAC Name |
3-(1-ethylbenzimidazol-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-14-10-6-4-3-5-9(10)13-12(14)17-8-7-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPUORIJGQSIMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345030 |
Source


|
| Record name | 3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51099-68-4 |
Source


|
| Record name | 3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

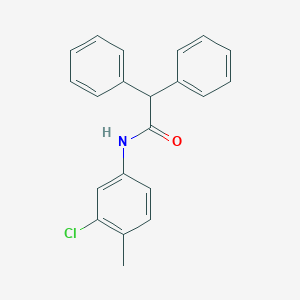
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)
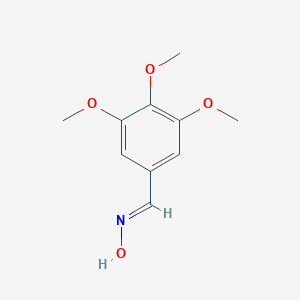
![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)

![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
